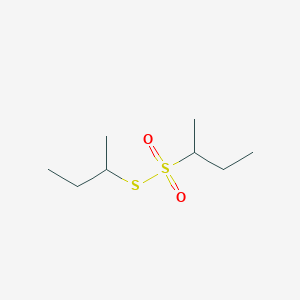
S-Butan-2-yl butane-2-sulfonothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Butan-2-yl butane-2-sulfonothioate: is an organosulfur compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a sulfonothioate group attached to a butan-2-yl chain, making it a unique molecule with distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-Butan-2-yl butane-2-sulfonothioate typically involves the coupling of N-hydroxysulfonamides under blue light irradiation in the presence of ethanol as a solvent . This method is considered green and efficient, offering advantages such as short reaction times, cost-effectiveness, and high yields.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the sulfone-sulfur bond formation through sulfenylation of sodium sulfinates with disulfides in the presence of silver nitrate or halogen-based reagents .
Análisis De Reacciones Químicas
Types of Reactions: S-Butan-2-yl butane-2-sulfonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonothioate group to thiols.
Substitution: Nucleophilic substitution reactions are common, where the sulfonothioate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under mild conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: S-Butan-2-yl butane-2-sulfonothioate is used as a reagent in organic synthesis, particularly in the formation of sulfonothioate derivatives.
Medicine: Research is ongoing to explore the medicinal properties of this compound, including its potential as an antimicrobial or antifungal agent.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials, contributing to advancements in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of S-Butan-2-yl butane-2-sulfonothioate involves its interaction with molecular targets through nucleophilic substitution reactions. The sulfonothioate group acts as an electrophile, facilitating the formation of new chemical bonds with nucleophiles. This interaction can lead to the modulation of biochemical pathways, making the compound valuable in research and industrial applications .
Comparación Con Compuestos Similares
- Butan-2-yl butane-2-sulfonate
- Butan-2-yl butane-2-sulfonamide
- Butan-2-yl butane-2-sulfonic acid
Uniqueness: S-Butan-2-yl butane-2-sulfonothioate stands out due to its sulfonothioate group, which imparts distinct reactivity and chemical properties compared to other similar compounds. This uniqueness makes it a valuable compound for specialized applications in various fields of research and industry .
Propiedades
Número CAS |
59917-28-1 |
|---|---|
Fórmula molecular |
C8H18O2S2 |
Peso molecular |
210.4 g/mol |
Nombre IUPAC |
2-butan-2-ylsulfonylsulfanylbutane |
InChI |
InChI=1S/C8H18O2S2/c1-5-7(3)11-12(9,10)8(4)6-2/h7-8H,5-6H2,1-4H3 |
Clave InChI |
CTQOTTWSYUHNQH-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)SS(=O)(=O)C(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{(E)-[1-(4-Methylphenyl)-1,3-dioxobutan-2-yl]diazenyl}benzene-1-sulfonamide](/img/structure/B14620595.png)

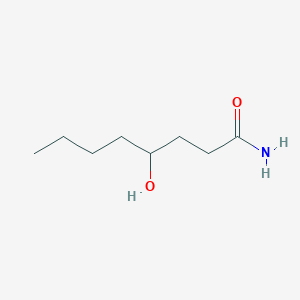

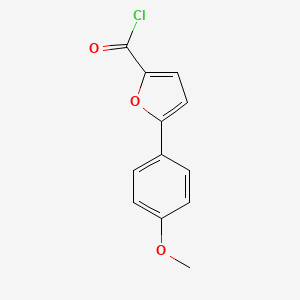
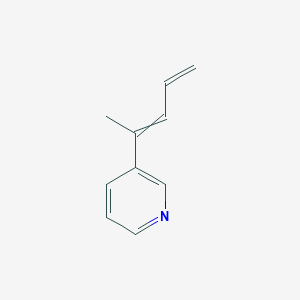
![[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]benzene](/img/structure/B14620632.png)
![Pyrrolo[1,2-a]pyrimidine, 2,4-dimethyl-7-phenyl-](/img/structure/B14620644.png)

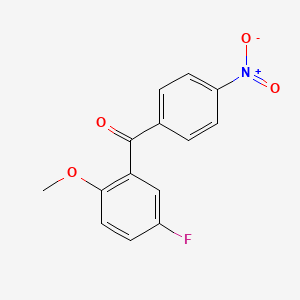
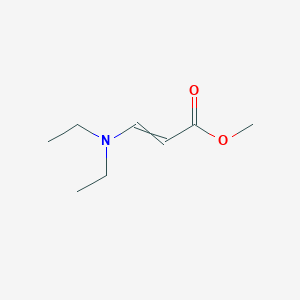

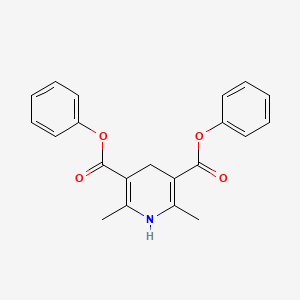
![4-Methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B14620692.png)
